Welcome to the BenchChem Online Store!
molecular formula C8H14N2 B8517783 1-(2-Aminoethyl)2,5-dimethylpyrrole

1-(2-Aminoethyl)2,5-dimethylpyrrole

Cat. No. B8517783
M. Wt: 138.21 g/mol
InChI Key: KRDXTPPEAIDAQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04837225

Procedure details

9.1 g (0.05 mol) of 3,4-dimethoxybenzoic acid and 8.2 g (0.05 mol) of carbonyldiimidazole in 50 ml of dioxane are stirred at 60° C. for 15 min. After addition of 6.2 g (0.045 mol) of 1-(2-aminoethyl)2,5-dimethylpyrrole in 20 ml of dioxane to the mixture it is stirred at room temperature for 20 h, concentrated, and aqueous sodium bicarbonate solution is added and the mixture is extracted with methylene chloride. The extract is chromatographed over an alumina column, and the product is crystallized using ethyl acetate/ether/ligroin. Yield: 6.9 g (46% of theory), Melting point: 82°-84° C. Elemental analysis: C17H22N2O3 (302.37) calculated: C 67.5 H 7.3 N 9.3 O 15.9 found: C 67.3 H 7.2 N 8.8 O 16.6
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[O:12][CH3:13])[C:6]([OH:8])=O.C(N1C=CN=C1)(N1C=CN=C1)=O.[NH2:26][CH2:27][CH2:28][N:29]1[C:33]([CH3:34])=[CH:32][CH:31]=[C:30]1[CH3:35]>O1CCOCC1>[CH3:35][C:30]1[N:29]([CH2:28][CH2:27][NH:26][C:6](=[O:8])[C:5]2[CH:9]=[CH:10][C:11]([O:12][CH3:13])=[C:3]([O:2][CH3:1])[CH:4]=2)[C:33]([CH3:34])=[CH:32][CH:31]=1

Inputs

Step One
Name
Quantity
9.1 g
Type
reactant
Smiles
COC=1C=C(C(=O)O)C=CC1OC
Name
Quantity
8.2 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
6.2 g
Type
reactant
Smiles
NCCN1C(=CC=C1C)C
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
aqueous sodium bicarbonate solution is added
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
The extract is chromatographed over an alumina column
CUSTOM
Type
CUSTOM
Details
the product is crystallized

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
CC=1N(C(=CC1)C)CCNC(C1=CC(=C(C=C1)OC)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.